molecular formula C22H22O7 B5243324 (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

Cat. No.: B5243324
M. Wt: 398.4 g/mol
InChI Key: ZHYWIXQEYSILCX-ZSOIEALJSA-N
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Description

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, with its unique structure, is of particular interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furanones with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(2,4-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is unique due to the presence of multiple methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can also affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-24-15-6-7-17(25-2)16(12-15)18-11-14(22(23)29-18)8-13-9-19(26-3)21(28-5)20(10-13)27-4/h6-12H,1-5H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYWIXQEYSILCX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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